6-Iodo-4-(pyrrolidin-1-yl)quinazoline
Overview
Description
6-Iodo-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound containing a pyrrolidine ring and a quinazoline ring. It is an aromatic compound that is widely used in scientific research and applications. This compound is often used as a building block for synthesizing novel molecules for drug discovery and development. This compound is also known as IQ or IPQ.
Scientific Research Applications
Anti-Cancer Activity
6-Iodo-4-(pyrrolidin-1-yl)quinazoline derivatives have shown potential as anti-cancer agents. For instance, a study focused on the synthesis and evaluation of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents, using HMJ38, a compound closely related to this compound, as a lead compound. These derivatives demonstrated potent anti-tubulin activity, suggesting their potential in cancer treatment (Hour et al., 2013).
Antimalarial Activity
This compound derivatives have also been explored for their antimalarial properties. A study synthesized and evaluated 6,7-dimethoxyquinazoline-2,4-diamines, including derivatives of this compound, for antimalarial activity. These compounds showed promise as potential antimalarial drug leads, with one compound, SSJ-717, exhibiting high antimalarial activity (Mizukawa et al., 2021).
Thin-Layer Chromatography Applications
In analytical chemistry, a study demonstrated the use of a quinazoline-based compound, closely related to this compound, for the detection of amino acids using thin-layer chromatography. This compound showed effectiveness in producing distinguishable colors with amino acids, highlighting its potential in analytical applications (Sen et al., 2012).
Antimicrobial Activity
Quinazoline derivatives, including those related to this compound, have been investigated for their antimicrobial properties. A study synthesized a series of substituted quinazolines to evaluate their antimicrobial activity against various microorganisms. The results indicated broad-spectrum activity, underscoring the potential of these compounds in antimicrobial applications (Buha et al., 2012).
Mechanism of Action
Target of Action
The primary target of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
This compound acts as an inhibitor of PI3K . By inhibiting PI3K, it disrupts the PI3K signaling pathway, which can lead to the inhibition of cell growth and proliferation, and induce apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, and its disruption can lead to various downstream effects. For instance, the inhibition of PI3K can lead to a decrease in the activation of AKT, a serine/threonine kinase that plays a key role in the PI3K signaling pathway . This can result in the induction of cell cycle arrest and apoptosis .
Result of Action
In in vitro anticancer assays, this compound showed submicromolar inhibitory activity against various tumor cell lines . It induced cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells by inhibition of PI3K . These results suggest that the compound might serve as a lead compound for the development of PI3K inhibitors .
properties
IUPAC Name |
6-iodo-4-pyrrolidin-1-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGIEEBWLOOZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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